REACTION_CXSMILES
|
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]
|
Name
|
L(+)-diethyl tartarate
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
568 mg
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C1=CC=CC=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating volatile components off in the same manner as in Example 1
|
Type
|
ADDITION
|
Details
|
to the residue, dichloromethane (20 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling the resulting solution to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture was treated in the same manner as in Example 1
|
Type
|
CUSTOM
|
Details
|
was produced in the yield of 55% which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)[C@@H](C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]
|
Name
|
L(+)-diethyl tartarate
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
568 mg
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C1=CC=CC=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating volatile components off in the same manner as in Example 1
|
Type
|
ADDITION
|
Details
|
to the residue, dichloromethane (20 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling the resulting solution to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture was treated in the same manner as in Example 1
|
Type
|
CUSTOM
|
Details
|
was produced in the yield of 55% which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)[C@@H](C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]
|
Name
|
L(+)-diethyl tartarate
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
568 mg
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C1=CC=CC=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating volatile components off in the same manner as in Example 1
|
Type
|
ADDITION
|
Details
|
to the residue, dichloromethane (20 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling the resulting solution to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
Thereafter, the reaction mixture was treated in the same manner as in Example 1
|
Type
|
CUSTOM
|
Details
|
was produced in the yield of 55% which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)[C@@H](C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |